molecular formula C12H16N2O4 B5694466 N-tert-butyl-4-methoxy-3-nitrobenzamide

N-tert-butyl-4-methoxy-3-nitrobenzamide

Cat. No.: B5694466
M. Wt: 252.27 g/mol
InChI Key: GZEZLVYZNDEEGX-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methoxy-3-nitrobenzamide is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen, a methoxy (-OCH₃) substituent at the para position (C4), and a nitro (-NO₂) group at the meta position (C3) on the benzene ring. The compound’s molecular formula is C₁₁H₁₃N₂O₄, with a calculated molecular weight of 238.24 g/mol. Its structural features contribute to unique electronic, steric, and solubility properties, making it relevant in medicinal chemistry and material science .

Properties

IUPAC Name

N-tert-butyl-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEZLVYZNDEEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce the nitro group at the meta position relative to the methoxy group.

    Amidation: The nitrated product is then reacted with tert-butylamine to form the desired benzamide derivative.

The reaction conditions for these steps often involve the use of mixed solvents such as toluene and water, with the nitration reaction being carried out at low temperatures (5-10°C) followed by room temperature and reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: N-tert-butyl-4-methoxy-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methoxy-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Groups

The table below compares key properties of N-tert-butyl-4-methoxy-3-nitrobenzamide with four structurally related compounds:

Compound Name Molecular Weight (g/mol) Substituents (Position) Functional Group Key Physical/Chemical Properties CAS RN
This compound 238.24 (calculated) 3-NO₂, 4-OCH₃ Amide High polarity due to OCH₃; moderate solubility in polar solvents Not available
N-tert-butyl-4-chloro-3-nitrobenzamide 256.68 (calculated) 3-NO₂, 4-Cl Amide Enhanced lipophilicity vs. methoxy analog; used in medicinal chemistry 110723-51-8
Methyl 4-tert-butylbenzoate 192.25 4-tert-butyl Ester Density: 0.99 g/cm³; lower reactivity than amides 26537-19-9
4-Nitro-N-(3-nitrophenyl)benzamide 287.23 (calculated) 4-NO₂ (benzoyl), 3-NO₂ (aniline) Amide Solid derivative; high electron deficiency due to dual nitro groups Not available
Key Observations:

Electronic Effects :

  • The methoxy group in this compound is electron-donating via resonance, counterbalancing the electron-withdrawing nitro group. This contrasts with the chloro substituent in its analog, which is electron-withdrawing inductively, enhancing the compound’s lipophilicity .
  • The dual nitro groups in 4-Nitro-N-(3-nitrophenyl)benzamide create a highly electron-deficient aromatic system, favoring charge-transfer interactions .

The methoxy group enhances water solubility compared to the chloro analog, which is more hydrophobic .

Functional Group Reactivity :

  • Amides (e.g., this compound) exhibit hydrogen-bonding capability and thermal stability, unlike esters (e.g., Methyl 4-tert-butylbenzoate), which are more prone to hydrolysis .

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